N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-3-19-18-20-10-9-17(21-18)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKAAINBROESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrimidine rings undergo SNAr with piperazine derivatives. The C2 position’s electrophilicity is enhanced by electron-withdrawing groups (e.g., pyridinyl), facilitating displacement of leaving groups (e.g., chloride) by piperazine.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination proves critical for coupling aromatic amines with piperazines. Pd₂dba₃/Xantphos systems stabilize the palladium center, enabling efficient C–N bond formation even with sterically hindered substrates.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Advanced characterization employs:
-
¹H/¹³C NMR : Confirming substitution patterns (e.g., δ 9.23 ppm for pyrimidine H)
-
High-Resolution Mass Spectrometry (HRMS) : Validating molecular formula (e.g., m/z 440.6 [M+H]⁺)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | 88 | n-BuOH, 120°C, 8h | High yield, simple setup | Long reaction time |
| Buchwald-Hartwig | >90 | 1,4-dioxane, Pd₂dba₃, 100°C, 17h | Broad substrate scope | Requires inert atmosphere |
| Reductive Amination | 75 | MeOH, NaBH₃CN, rt, 12h | Mild conditions | Moderate yield |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety . Continuous flow reactors reduce reaction times for condensation steps, while immobilized palladium catalysts enhance recyclability in cross-coupling reactions. Regulatory compliance necessitates stringent control of residual palladium (<10 ppm), achieved via chelating resins or precipitation.
Emerging Methodologies
Recent advances include photocatalytic C–H amination using iridium complexes, which bypass pre-functionalized substrates. Preliminary studies report 65% yield for direct piperazine incorporation under blue LED irradiation .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-one, while reduction could produce this compound.
Scientific Research Applications
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The 1-phenylethyl group may enhance binding to hydrophobic pockets in targets like serotonin or dopamine receptors, but empirical data are needed.
- Optimization Strategies : Introducing fluorine (as in ) or sulfonyl groups () could improve bioavailability and target affinity.
- Synthetic Challenges : Steric hindrance from the 1-phenylethyl group may necessitate tailored catalysts or reaction conditions .
Biological Activity
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its structure features a pyrimidine core substituted with a piperazine moiety and an ethyl group, along with a phenethyl group on the piperazine ring. This unique configuration contributes to its diverse biological activities, particularly in the fields of neurology and psychiatry.
The biological activity of this compound is primarily linked to its interactions with various receptors in the central nervous system (CNS). The compound is known to modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways. It may act as an antagonist or partial agonist at specific receptor subtypes, which could be beneficial in treating conditions such as depression, anxiety, and schizophrenia.
Pharmacological Properties
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Neurological Disorders : The compound's ability to influence neurotransmitter activity positions it as a candidate for treating various psychiatric disorders.
- Anticancer Activity : Preliminary studies indicate that similar compounds within the pyrimidine class exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Antiviral Properties : Research into related pyrimidine derivatives has shown promise in inhibiting viral replication pathways, indicating that this compound might share similar properties .
Study 1: Neurotransmitter Modulation
A study demonstrated that N-ethyl derivatives can modulate serotonin receptor activity, which has implications for the treatment of mood disorders. The compound was shown to enhance serotonin levels in synaptic clefts, thereby improving mood-related symptoms in animal models.
Study 2: Anticancer Potential
In vitro studies revealed that pyrimidine derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one were tested against MDA-MB-231 breast cancer cells and showed enhanced apoptosis rates compared to control groups .
Study 3: Antiviral Activity
Research focusing on the inhibition of nucleotide biosynthesis pathways highlighted that pyrimidine derivatives could effectively inhibit viral replication in hepatitis E virus models. This suggests that N-ethyl derivatives may also possess antiviral properties worth exploring further .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Potential Applications |
|---|---|---|---|
| N-Ethyl-4-[4-(2-phenylet hyl)piperazin -1 -yl]pyrimidin -2-am ine | Similar structure | Modulates neurotransmitter systems | Neurological disorders |
| N-Ethyl -4-[4-(3-phenylet hyl)piperazin -1 -yl]pyrimidin -2-am ine | Similar structure | Cytotoxic effects on cancer cells | Oncology |
| N-Ethyl -2-[4-(1-phenylet hyl)piperazin -1 -yl]pyrimidin -4-am ine | Similar structure | Antiviral properties | Viral infections |
Q & A
Q. Q1. What are the established synthetic routes for N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, and what reaction conditions optimize intermediate stability?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Piperazine Ring Formation : A Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes to construct the piperazine moiety .
- Pyrimidine Functionalization : Nucleophilic substitution at the pyrimidine core using ethylamine under reflux in ethanol or DMF .
- Critical Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance substitution efficiency at the pyrimidine C4 position .
- Catalysts : Triethylamine (TEA) or DMAP improves reaction kinetics in amination steps .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative TLC ensures intermediate stability .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key spectral markers include:
- Mass Spectrometry : ESI-MS ([M+H]⁺) at m/z 394.3 confirms molecular weight .
- X-ray Crystallography : Resolves stereochemical ambiguity, e.g., dihedral angles between pyrimidine and piperazine rings (~12–86°) .
Advanced Research: Mechanistic and Binding Studies
Q. Q3. What in vitro assays are suitable for assessing the compound’s receptor binding kinetics, and how do structural modifications influence affinity?
Methodological Answer:
- Radioligand Displacement Assays : Measure IC₅₀ values against dopamine D2 receptors (e.g., using [³H]spiperone) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to serotonin 5-HT₆ receptors .
- Structure-Activity Relationship (SAR) :
- Piperazine Substitution : Replacing the 1-phenylethyl group with cyclopropylmethyl reduces D2 affinity (IC₅₀ from 95 nM to >1 µM) .
- Pyrimidine Modifications : Fluorination at C5 enhances metabolic stability but may reduce solubility .
Q. Q4. How should researchers address discrepancies between computational binding predictions and experimental activity data for this compound?
Methodological Answer:
- Validation Steps :
- Stereochemical Confirmation : Verify enantiopurity via chiral HPLC (e.g., CHIRALPAK AD-H column) .
- Solubility Assessment : Use shake-flask method to rule out aggregation artifacts in bioassays .
- Docking Refinement : Incorporate molecular dynamics (MD) simulations to account for receptor flexibility .
- Case Study : A predicted high-affinity analog showed no activity due to poor membrane permeability, resolved via logP optimization (reducing from 3.8 to 2.1) .
Advanced Research: Pharmacokinetic Optimization
Q. Q5. What strategies enhance the compound’s solubility and bioavailability without compromising target engagement?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the pyrimidine NH₂ group, improving aqueous solubility by 5-fold .
- Formulation : Use cyclodextrin inclusion complexes to enhance dissolution rates .
- Structural Analogues : Replace the ethyl group with a polyethylene glycol (PEG) chain, reducing logP by 1.2 units while retaining 85% receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
